

# An In-Depth Technical Guide to the Physicochemical Properties of Octadecanoyl Chloride

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## Compound of Interest

Compound Name: Stearoyl chloride

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## Introduction

Octadecanoyl chloride, also known as **stearoyl chloride**, is a long-chain fatty acyl chloride that serves as a crucial reagent and intermediate in various chemical and pharmaceutical applications. Its bifunctional nature, combining the lipophilic 18-carbon chain with the reactive acyl chloride group, makes it a versatile building block for the synthesis of a wide range of molecules, including surfactants, lubricants, and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physicochemical properties of octadecanoyl chloride, detailed experimental protocols for their determination, and insights into its reactivity and role in relevant biological pathways.

## Physicochemical Properties

The fundamental physicochemical properties of octadecanoyl chloride are summarized in the tables below for easy reference and comparison.

### Table 1: General and Physical Properties of Octadecanoyl Chloride

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>35</sub> ClO	[1][2][3]
Molecular Weight	302.92 g/mol	[1][3][4][5]
CAS Number	112-76-5	[1][2][3][5]
Appearance	Colorless to yellow or brown liquid/low melting solid	[3]
Melting Point	21-22 °C	[3]
Boiling Point	174-178 °C at 2 mmHg	[3]
Density	0.897 g/mL at 25 °C	[3]
Refractive Index (n <sup>20</sup> /D)	1.454	[3]

**Table 2: Solubility of Octadecanoyl Chloride**

Solvent	Solubility	Reference(s)
Water	Reacts (hydrolyzes)	[3]
Toluene	Soluble	[3]
Acetone	Soluble	[3]
Hot Alcohol	Soluble	[4]
Hydrocarbons	Soluble	[4]
Ethers	Soluble	[4]

## Synthesis and Purification

### Synthesis of Octadecanoyl Chloride from Stearic Acid

Octadecanoyl chloride is commonly synthesized from stearic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride. The use of thionyl chloride is a prevalent laboratory and industrial method.

Reaction:

### Experimental Protocol:

A detailed experimental protocol for the synthesis of **stearoyl chloride** is as follows:

- **Apparatus Setup:** A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO<sub>2</sub> gases.
- **Reaction:** Stearic acid is placed in the flask and an excess of thionyl chloride (typically 1.5 to 2 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- **Heating:** The reaction mixture is heated under reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours, or until the evolution of gases ceases.
- **Work-up:** After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude octadecanoyl chloride is obtained as the residue.<sup>[6][7]</sup>

## Purification of Octadecanoyl Chloride

The crude product can be purified by vacuum distillation.

### Experimental Protocol for Vacuum Distillation:

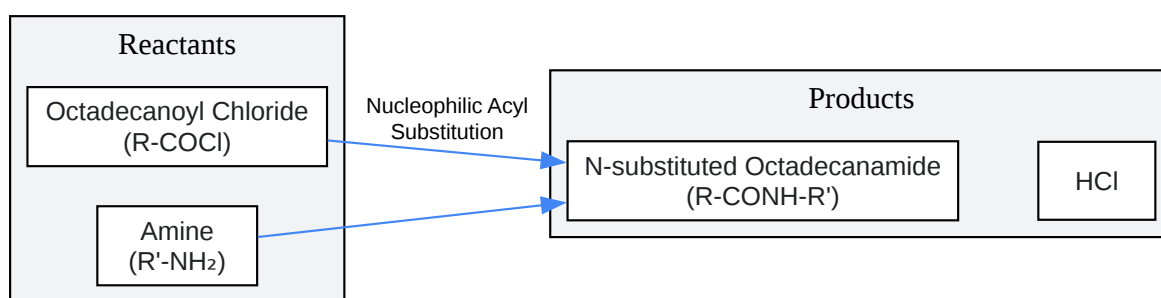
- **Apparatus Setup:** A fractional distillation apparatus suitable for vacuum distillation is assembled. It is crucial to ensure all glassware is dry to prevent hydrolysis of the acid chloride.
- **Distillation:** The crude octadecanoyl chloride is transferred to the distillation flask. The system is evacuated to a pressure of approximately 2 mmHg.
- **Fraction Collection:** The flask is heated, and the fraction distilling at 174-178 °C is collected as the purified octadecanoyl chloride.<sup>[3][8]</sup> The receiving flask should be cooled to ensure efficient condensation.

## Chemical Reactivity and Mechanisms

The high reactivity of octadecanoyl chloride stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This leads to a nucleophilic acyl substitution reaction.

## Reaction with Amines to Form Amides

Octadecanoyl chloride readily reacts with primary and secondary amines to form N-substituted octadecanamides. This reaction is fundamental in the synthesis of various biologically active molecules, including ceramides.

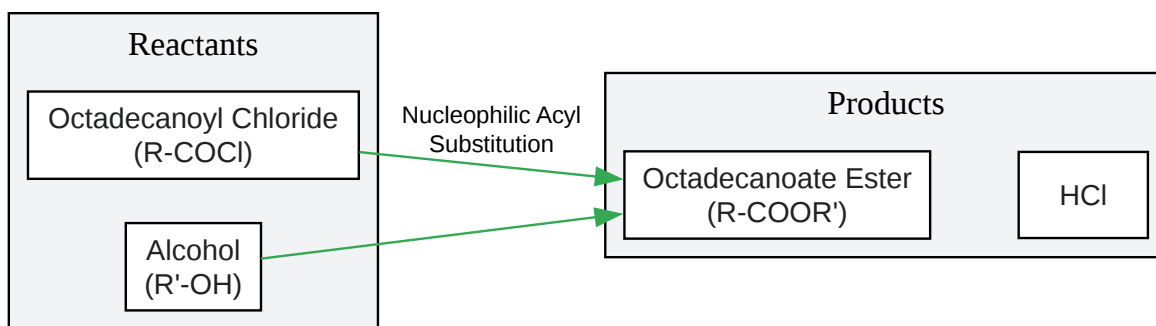


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Caption: Reaction of octadecanoyl chloride with an amine.

## Reaction with Alcohols to Form Esters

In a similar fashion, octadecanoyl chloride reacts with alcohols to yield octadecanoate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.



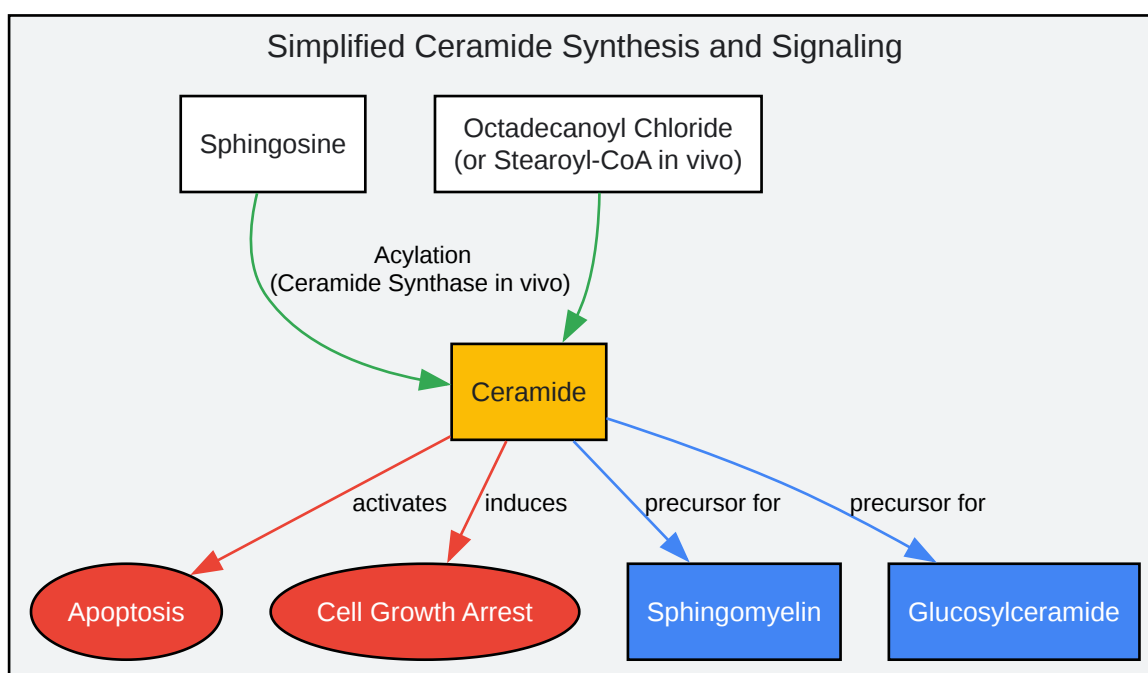
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Caption: Reaction of octadecanoyl chloride with an alcohol.

## Role in Biological Pathways: Ceramide Synthesis

Octadecanoyl chloride is a key laboratory reagent for the synthesis of ceramides, which are central molecules in sphingolipid metabolism and signaling.<sup>[9][10][11][12][13][14][15][16]</sup>

Ceramides are involved in a multitude of cellular processes, including apoptosis, cell growth, and differentiation. The synthesis of ceramide from sphingosine and an acyl chloride like octadecanoyl chloride mimics the biological acylation step catalyzed by ceramide synthases.



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Caption: Role of ceramide in cellular signaling.

## Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of octadecanoyl chloride.

### Melting Point Determination

Methodology:

- A small, dry sample of octadecanoyl chloride is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.<sup>[4]</sup>

### Boiling Point Determination

Methodology (Microscale):

- A small amount of octadecanoyl chloride (a few drops) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.

- The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Density Measurement

Methodology:

- A pycnometer (a small glass flask of a known volume) is weighed empty.
- The pycnometer is filled with octadecanoyl chloride, and any excess is carefully removed.
- The filled pycnometer is weighed.
- The density is calculated by dividing the mass of the octadecanoyl chloride by the known volume of the pycnometer.

## Refractive Index Measurement

Methodology:

- A few drops of octadecanoyl chloride are placed on the prism of a calibrated refractometer.
- The prism is closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is centered on the crosshairs.
- The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

## Spectroscopic Analysis

While experimental spectra for octadecanoyl chloride are not provided here, the expected spectral characteristics based on its structure are described below.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- C=O Stretch: A strong, sharp absorption band is expected in the region of  $1780\text{--}1815\text{ cm}^{-1}$ , characteristic of an acyl chloride carbonyl group.

- C-H Stretches: Strong absorption bands will be present in the 2850-2960  $\text{cm}^{-1}$  region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.
- C-Cl Stretch: A weaker absorption band is expected in the fingerprint region, typically between 600-800  $\text{cm}^{-1}$ , corresponding to the C-Cl stretching vibration.[17]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - $\alpha\text{-CH}_2$ : A triplet is expected around 2.8-3.0 ppm, corresponding to the two protons on the carbon adjacent to the carbonyl group.
  - $\beta\text{-CH}_2$ : A multiplet is expected around 1.7-1.9 ppm for the two protons on the carbon beta to the carbonyl group.
  - $\text{-(CH}_2\text{)}_{14}\text{-}$ : A large, broad multiplet will be observed in the region of 1.2-1.4 ppm, representing the 28 protons of the methylene groups in the long alkyl chain.[18]
  - $\text{-CH}_3$ : A triplet is expected around 0.8-0.9 ppm, corresponding to the three protons of the terminal methyl group.[18]
- $^{13}\text{C}$  NMR:
  - $\text{C=O}$ : A peak is expected in the downfield region, around 170-175 ppm, for the carbonyl carbon.
  - $\alpha\text{-C}$ : A peak around 45-50 ppm is expected for the carbon adjacent to the carbonyl group.
  - $\text{-(CH}_2\text{)}_{15}\text{-}$ : A series of peaks will be observed between 20-35 ppm for the methylene carbons of the alkyl chain.[19][20]
  - $\text{-CH}_3$ : A peak in the upfield region, around 14 ppm, is expected for the terminal methyl carbon.[19][20]

## Mass Spectrometry (MS)



- Molecular Ion ( $M^+$ ): The molecular ion peak at  $m/z$  302 (for  $^{35}\text{Cl}$ ) and 304 (for  $^{37}\text{Cl}$ ) in a roughly 3:1 ratio is expected, although it may be of low intensity.<sup>[21]</sup>
- Fragmentation:
  - Loss of Cl: A prominent peak at  $m/z$  267  $[\text{M}-\text{Cl}]^+$  is expected, corresponding to the octadecanoyl cation.
  - McLafferty Rearrangement: While less common for acyl chlorides, fragmentation of the alkyl chain through characteristic losses of alkyl radicals (e.g.,  $\text{C}_n\text{H}_{2n+1}$ ) will be observed.
  - Acylium Ion Series: A series of peaks corresponding to  $[\text{CH}_3(\text{CH}_2)_n\text{CO}]^+$  will be present.

## Safety and Handling

Octadecanoyl chloride is a corrosive substance that reacts with water to produce hydrochloric acid.<sup>[3]</sup> It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

## Conclusion

Octadecanoyl chloride is a valuable chemical intermediate with well-defined physicochemical properties that dictate its reactivity and applications. This guide has provided a detailed overview of these properties, along with experimental methodologies for their determination and an exploration of its synthetic preparation, purification, and key chemical transformations. Understanding these fundamental characteristics is essential for its effective and safe use in research, development, and manufacturing.

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